molecular formula C18H15ClFN3S B11188714 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11188714
M. Wt: 359.8 g/mol
InChI Key: DFWGHJHWNRBKEU-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of hydrazine with carbon disulfide to form a dithiocarbazate, which is then cyclized with an appropriate aldehyde to form the triazole ring. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, while the prop-2-en-1-yl group is added via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The prop-2-en-1-yl group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic chemistry. The combination of chlorophenyl and fluorophenyl groups also provides a unique electronic environment, potentially leading to distinct biological activities .

Properties

Molecular Formula

C18H15ClFN3S

Molecular Weight

359.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C18H15ClFN3S/c1-2-11-23-17(13-7-9-15(20)10-8-13)21-22-18(23)24-12-14-5-3-4-6-16(14)19/h2-10H,1,11-12H2

InChI Key

DFWGHJHWNRBKEU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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